molecular formula C6H10N6 B1483862 1-(2-azidoethyl)-3-methyl-1H-pyrazol-5-amine CAS No. 2089562-62-7

1-(2-azidoethyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B1483862
CAS No.: 2089562-62-7
M. Wt: 166.18 g/mol
InChI Key: LTXLHMMWXULAON-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-3-methyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of azidoethyl pyrazoles. This compound features an azidoethyl group attached to a pyrazol ring, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms. The presence of the azido group (-N3) makes it a versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Azidoethyl)-3-methyl-1H-pyrazol-5-amine can be synthesized through various synthetic routes. One common method involves the nucleophilic substitution reaction of 3-methyl-1H-pyrazol-5-amine with 2-azidoethyl bromide. The reaction typically requires a polar aprotic solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the substitution.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Azidoethyl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

  • Oxidation: The azido group can be oxidized to form nitroso derivatives.

  • Reduction: The azido group can be reduced to form amino derivatives.

  • Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitroso derivatives

  • Reduction: Amino derivatives

  • Substitution: Various substituted pyrazoles

Scientific Research Applications

1-(2-Azidoethyl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2-azidoethyl)-3-methyl-1H-pyrazol-5-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The azido group can act as a bioisostere for other functional groups, allowing for the exploration of new chemical space in drug design.

Comparison with Similar Compounds

1-(2-Azidoethyl)-3-methyl-1H-pyrazol-5-amine is similar to other azidoethyl pyrazoles, but its unique structural features, such as the presence of the methyl group at the 3-position, distinguish it from other compounds in this class. Some similar compounds include:

  • 1-(2-azidoethyl)-1H-pyrazole

  • 1-(2-azidoethyl)-3-phenyl-1H-pyrazole

  • 1-(2-azidoethyl)-3-methyl-1H-pyrazole-4-carboxamide

Properties

IUPAC Name

2-(2-azidoethyl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N6/c1-5-4-6(7)12(10-5)3-2-9-11-8/h4H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXLHMMWXULAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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